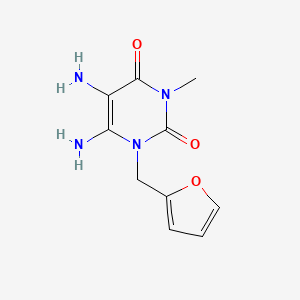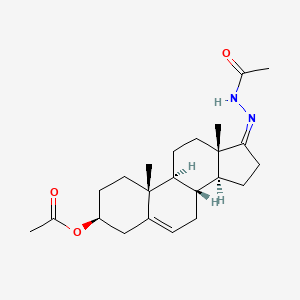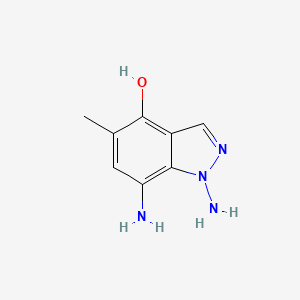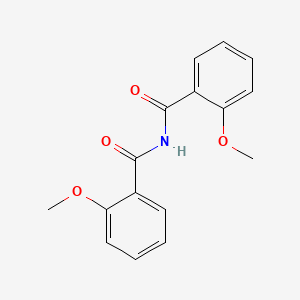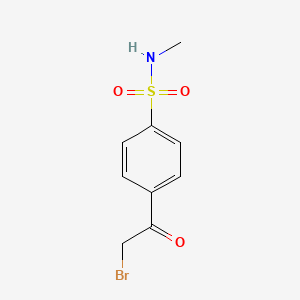
4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide is an organic compound that features a bromoacetyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Métodos De Preparación
The synthesis of 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide typically involves the bromination of an acetyl group followed by sulfonamide formation. One common synthetic route includes the reaction of N-methylbenzenesulfonamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl intermediate .
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions that can form new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups, such as alcohols or ketones.
Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form heterocyclic compounds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .
Aplicaciones Científicas De Investigación
4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates with antimicrobial or anticancer properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Analytical Chemistry: It is employed in the synthesis of fluorescent sensors and probes for detecting various analytes in environmental and biological samples.
Mecanismo De Acción
The mechanism of action of 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide involves its reactivity towards nucleophiles, which allows it to form covalent bonds with target molecules. This reactivity is crucial for its applications in medicinal chemistry, where it can modify biological macromolecules and alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide include other bromoacetyl derivatives and sulfonamides. For example:
4-(2-Bromoacetyl)benzonitrile: This compound has a similar bromoacetyl group but differs in the presence of a nitrile group instead of a sulfonamide.
N-Methylbenzenesulfonamide: This compound lacks the bromoacetyl group but shares the sulfonamide functionality.
Propiedades
Fórmula molecular |
C9H10BrNO3S |
|---|---|
Peso molecular |
292.15 g/mol |
Nombre IUPAC |
4-(2-bromoacetyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10BrNO3S/c1-11-15(13,14)8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3 |
Clave InChI |
UCOFLLDXKSXDLH-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


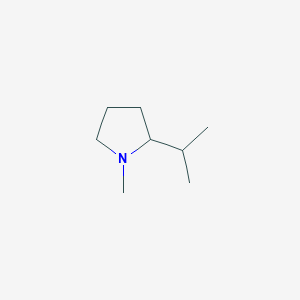
![(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)

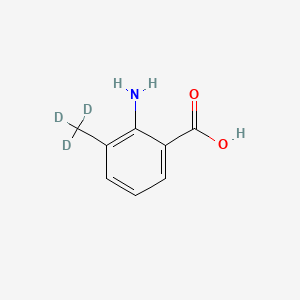
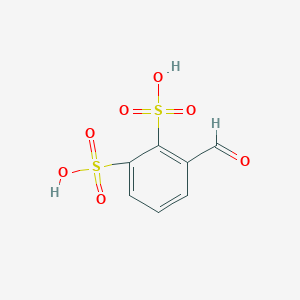
![Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)
![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)

